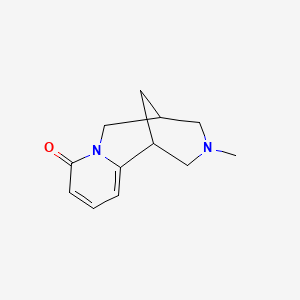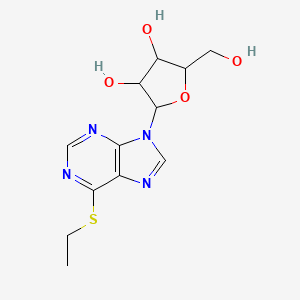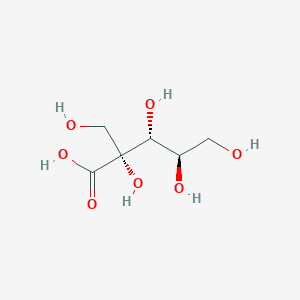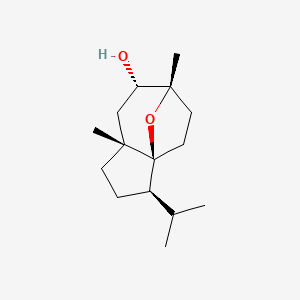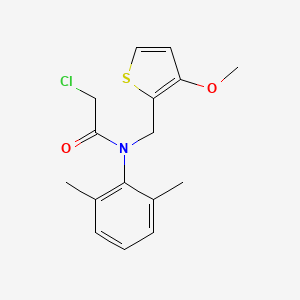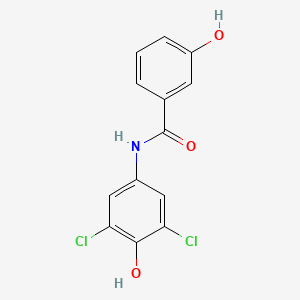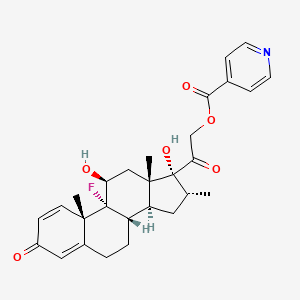
地塞米松异烟酸酯
描述
地塞米松异烟酸酯: 是一种合成的糖皮质激素,具有强大的抗炎和抗过敏特性。由于其能够调节免疫反应和减少炎症,因此在各种医疗应用中普遍使用。 该化合物可以口服、吸入、局部和肠胃外给药 .
科学研究应用
化学: 在化学领域,地塞米松异烟酸酯被用作模型化合物来研究糖皮质激素酯的反应性和稳定性。 它也被用于合成具有增强治疗特性的新型糖皮质激素衍生物 .
生物学: 在生物学研究中,地塞米松异烟酸酯用于研究糖皮质激素的作用机制及其对细胞过程的影响。 它也被用于与炎症、免疫反应和细胞信号转导相关的研究 .
医学: 在医学上,地塞米松异烟酸酯用于治疗各种炎症和过敏性疾病。 它也被用于治疗自身免疫性疾病的管理以及作为癌症治疗的辅助疗法 .
工业: 在制药行业,地塞米松异烟酸酯用于各种药物产品的制剂。 它也被用于开发药物递送系统,以提高糖皮质激素的生物利用度和治疗效果 .
作用机制
地塞米松异烟酸酯通过与糖皮质激素受体(一种核受体)结合发挥作用。结合后,受体-配体复合物转移到细胞核,在那里它调节靶基因的转录。 这导致抑制促炎细胞因子并诱导抗炎蛋白 .
分子靶点和通路:
糖皮质激素受体: 地塞米松异烟酸酯的主要靶点。
NF-κB通路: 抑制NF-κB通路会降低促炎基因的表达。
MAPK通路: MAPK通路的调节会影响细胞增殖和凋亡.
生化分析
Biochemical Properties
Dexamethasone isonicotinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of phospholipase A2, which reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, dexamethasone isonicotinate interacts with glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses .
Cellular Effects
Dexamethasone isonicotinate affects various types of cells and cellular processes. It has been shown to induce apoptosis in multiple myeloma cells by down-regulating nuclear factor-κB activity and activating caspase-9 through the release of second mitochondria-derived activator of caspase . In T cells, dexamethasone isonicotinate upregulates CTLA-4 mRNA and protein, blocking CD28-mediated cell cycle entry and differentiation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of dexamethasone isonicotinate involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Dexamethasone isonicotinate also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators . Additionally, it can induce apoptosis in certain cell types by activating caspases and down-regulating anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dexamethasone isonicotinate can change over time. It has been observed that prolonged exposure to dexamethasone isonicotinate is required to achieve maximum levels of apoptotic markers along with increased caspase-3 activation and DNA fragmentation . The stability and degradation of dexamethasone isonicotinate in laboratory settings are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of dexamethasone isonicotinate vary with different dosages in animal models. High doses of dexamethasone isonicotinate can lead to excitotoxic cell death and oxidative injury in animals with neurologic disease . In rats, oral administration of dexamethasone isonicotinate at doses up to 100 μg/kg bw/day for 90 days resulted in thymus involution and morphological changes in the adrenal gland . The compound’s effects are dose-dependent, with higher doses potentially causing more severe side effects .
Metabolic Pathways
Dexamethasone isonicotinate is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which 6-hydroxylates dexamethasone to 6α- and 6β-hydroxydexamethasone . Additionally, dexamethasone isonicotinate can be reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 .
Transport and Distribution
Dexamethasone isonicotinate is transported and distributed within cells and tissues through various mechanisms. It can be administered orally, by inhalation, topically, and parenterally, allowing it to reach different tissues . The compound’s unintended mineralocorticoid action may cause salt and water retention, affecting its distribution within the body . Additionally, dexamethasone isonicotinate interacts with transporters and binding proteins that influence its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of dexamethasone isonicotinate is crucial for its activity and function. Upon binding to glucocorticoid receptors, dexamethasone isonicotinate translocates to the nucleus, where it modulates gene expression . This nuclear localization is essential for its anti-inflammatory and immunosuppressive effects. Additionally, dexamethasone isonicotinate may interact with other subcellular compartments, such as mitochondria, to induce apoptosis in certain cell types .
准备方法
合成路线和反应条件: 地塞米松异烟酸酯是通过地塞米松与异烟酸的酯化反应合成的。该反应通常涉及使用二环己基碳二亚胺 (DCC) 等偶联剂来促进酯键的形成。 反应在无水条件下进行,以防止酯键水解 .
工业生产方法: 地塞米松异烟酸酯的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和精确控制反应条件,以确保最终产品的产率和纯度高。 采用色谱法和光谱法等质量控制措施来监测合成过程并确保产品的稳定性 .
化学反应分析
反应类型: 地塞米松异烟酸酯会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢产物。
还原: 还原反应可以改变分子上的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
形成的主要产物: 这些反应形成的主要产物包括各种具有修饰的药理特性的地塞米松衍生物。 这些衍生物可用于研究构效关系并开发新的治疗剂 .
相似化合物的比较
类似化合物:
地塞米松: 一种与之密切相关的糖皮质激素,具有相似的抗炎特性。
泼尼松龙: 另一种用于治疗炎症性疾病的糖皮质激素。
氢化可的松: 一种天然存在的糖皮质激素,具有更广泛的应用
独特性: 地塞米松异烟酸酯的独特性在于其与异烟酸的酯键,这增强了它的亲脂性并允许使用不同的给药途径。 这种修饰也会影响它的药代动力学和药效学,使其成为研究和临床环境中宝贵的化合物 .
属性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTXJHAJMDGOFI-NJLPOHDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057690 | |
| Record name | Dexamethasone isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-64-7 | |
| Record name | Dexamethasone 21-isonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone isonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone isonicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexamethasone isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexamethasone 21-isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE ISONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGC0BOA71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dexamethasone isonicotinate exert its anti-inflammatory effects?
A1: While the provided research focuses on the clinical applications of dexamethasone isonicotinate, it's important to note that, like other corticosteroids, it primarily acts by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing the transcription of various genes involved in the inflammatory response. [, ] This typically leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory factors.
Q2: What is the molecular formula and weight of dexamethasone isonicotinate?
A2: While the provided research does not explicitly state the molecular formula and weight of dexamethasone isonicotinate, it is a dexamethasone ester. Based on its structure, we can deduce its molecular formula to be C28H33NO6 and its molecular weight to be 479.57 g/mol.
Q3: Does dexamethasone isonicotinate possess any known catalytic properties?
A3: Dexamethasone isonicotinate is not known to exhibit catalytic properties. Its primary mode of action involves binding to glucocorticoid receptors and modulating gene expression, not catalyzing chemical reactions.
Q4: Have there been any computational studies on dexamethasone isonicotinate?
A4: The provided research primarily focuses on clinical studies and doesn't delve into computational modeling or QSAR studies for dexamethasone isonicotinate.
Q5: How do structural modifications of dexamethasone isonicotinate affect its activity?
A5: The research does not offer specific insights into the SAR of dexamethasone isonicotinate or how structural modifications impact its activity, potency, or selectivity.
Q6: What are the SHE regulations surrounding dexamethasone isonicotinate?
A6: The provided research predates contemporary SHE regulations and focuses on clinical observations and efficacy. Current SHE guidelines would need to be consulted for updated information.
Q7: What is known about the absorption, distribution, metabolism, and excretion of dexamethasone isonicotinate?
A7: While the research highlights its efficacy in asthma, [, , , , , , , , , , , , , , , ] it doesn't provide detailed insights into the specific ADME processes of dexamethasone isonicotinate.
Q8: What in vivo models have been used to study dexamethasone isonicotinate's effects on asthma?
A8: Research mentions the use of toluene diisocyanate (TDI)-sensitized subjects to induce asthmatic reactions in a controlled laboratory setting. [, ] These studies investigated the drug's ability to inhibit both early and late asthmatic responses, providing valuable insights into its in vivo efficacy.
Q9: Are there known cases of resistance to dexamethasone isonicotinate?
A9: The research primarily focuses on its short-term efficacy and doesn't delve into potential long-term resistance mechanisms.
Q10: What are the potential long-term effects of dexamethasone isonicotinate use?
A10: Although the research mentions the possibility of side effects, [, , , ] it doesn't offer a comprehensive analysis of potential long-term effects associated with dexamethasone isonicotinate use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



